molecular formula C15H10BrNO2 B092848 9,10-Anthracenedione, 1-bromo-4-(methylamino)- CAS No. 128-93-8

9,10-Anthracenedione, 1-bromo-4-(methylamino)-

Cat. No.: B092848
CAS No.: 128-93-8
M. Wt: 316.15 g/mol
InChI Key: IIPRUQZTMZETSL-UHFFFAOYSA-N
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Description

Hydrazinium hydroxide, also known as hydrazine hydrate, is a chemical compound with the formula N₂H₄·H₂O. It is a colorless, fuming, oily liquid with an ammonia-like odor. This compound is highly reactive and is used in various industrial and scientific applications due to its strong reducing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinium hydroxide can be synthesized through several methods. One common method involves the reaction of sodium hypochlorite with ammonia, followed by the addition of a reducing agent such as sodium hydroxide. The reaction conditions typically require controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, hydrazinium hydroxide is produced using the Raschig process, which involves the oxidation of ammonia with sodium hypochlorite in the presence of a catalyst. This process is carried out in large reactors under controlled conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hydrazinium hydroxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with hydrazinium hydroxide include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from reactions involving hydrazinium hydroxide include nitrogen gas, water, and various hydrazine derivatives. These products are used in a wide range of applications, from rocket propellants to pharmaceuticals .

Scientific Research Applications

Hydrazinium hydroxide has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of hydrazinium hydroxide involves its strong reducing properties. It can donate electrons to other molecules, thereby reducing them. This property makes it useful in various chemical reactions where reduction is required. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrazinium hydroxide is unique due to its combination of strong reducing properties and its ability to form stable aqueous solutions. This makes it particularly useful in applications where both properties are required, such as in the synthesis of certain pharmaceuticals and in industrial water treatment .

Properties

IUPAC Name

1-bromo-4-(methylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c1-17-11-7-6-10(16)12-13(11)15(19)9-5-3-2-4-8(9)14(12)18/h2-7,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPRUQZTMZETSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059590
Record name 9,10-Anthracenedione, 1-bromo-4-(methylamino)-
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Molecular Weight

316.15 g/mol
Source PubChem
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CAS No.

128-93-8
Record name 1-Bromo-4-(methylamino)-9,10-anthracenedione
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Record name 1-Bromo-4-(methylamino)anthraquinone
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Record name 9,10-Anthracenedione, 1-bromo-4-(methylamino)-
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Record name 9,10-Anthracenedione, 1-bromo-4-(methylamino)-
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Record name 1-bromo-4-(methylamino)anthraquinone
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Customer
Q & A

Q1: What role does 9,10-Anthracenedione, 1-bromo-4-(methylamino)- play in the synthesis of Solvent Blue 63 dye?

A1: 9,10-Anthracenedione, 1-bromo-4-(methylamino)- acts as a key reactant in the synthesis of Solvent Blue 63. The provided research paper describes a preparation method where this compound reacts with meta-aminotoluene in the presence of alkali metal hydroxide and mantoquita. [] This reaction forms the basis for the Solvent Blue 63 dye structure.

Q2: What are the advantages of the described preparation method for Solvent Blue 63 using 9,10-Anthracenedione, 1-bromo-4-(methylamino)-?

A2: The research highlights several advantages of the described method: []

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